Apalcillin(1-)

Description

Classification within the Penicillin Family

The penicillin family of antibiotics is extensive and has undergone significant evolution since the initial discovery of Penicillin G. nih.gov These antibiotics are broadly categorized based on their chemical structure and spectrum of activity. Apalcillin (B1665124) is classified as a ureidopenicillin, which is a subgroup of the extended-spectrum penicillins. nih.gov

The development of penicillins can be seen as a series of advancements to overcome the limitations of earlier generations. The journey began with natural penicillins like Penicillin G, which were primarily effective against Gram-positive bacteria. nih.govnih.gov The emergence of penicillinase-producing bacteria, which could inactivate Penicillin G, led to the development of penicillinase-resistant penicillins such as methicillin (B1676495) and oxacillin. nih.gov

To address the need for activity against Gram-negative bacteria, aminopenicillins like ampicillin (B1664943) and amoxicillin (B794) were developed. nih.govwikipedia.org These were considered the first "broad-spectrum" penicillins. wikipedia.org The quest for even broader coverage, particularly against challenging pathogens like Pseudomonas aeruginosa and other Enterobacteriaceae, spurred the creation of carboxypenicillins and subsequently, the ureidopenicillins. nih.gov The ureidopenicillin group includes apalcillin, as well as mezlocillin (B1676548), azlocillin, and piperacillin (B28561). nih.gov These are also referred to as acylureidopenicillins. oup.comnih.gov

Table 1: Classification of Selected Penicillins

| Class | Sub-class | Example Compounds | Primary Spectrum |

|---|---|---|---|

| Natural Penicillins | Penicillin G, Penicillin V | Gram-positive bacteria nih.govwikipedia.org | |

| Penicillinase-Resistant Penicillins | Methicillin, Oxacillin, Nafcillin | Penicillinase-producing Staphylococcus aureus nih.gov | |

| Extended-Spectrum Penicillins | Aminopenicillins | Ampicillin, Amoxicillin | Gram-positive and some Gram-negative bacteria nih.govwikipedia.org |

| Carboxypenicillins | Carbenicillin (B1668345), Ticarcillin (B1683155) | Broader Gram-negative coverage, including Pseudomonas aeruginosa nih.govwikipedia.org |

Historical Context of Development as a Broad-Spectrum Agent

The development of apalcillin is rooted in the "golden age" of antibiotic discovery, a period from the 1940s to the 1960s that saw the introduction of most of the antibiotic classes used today. reactgroup.orgnews-medical.net The initial discovery of penicillin by Alexander Fleming in 1928, and its subsequent mass production in the 1940s, revolutionized medicine. reactgroup.orgwikipedia.orgbritannica.com

However, the widespread use of penicillins led to the emergence of bacterial resistance. This created a continuous need for new and improved antibiotics. The development of semi-synthetic penicillins, made possible by the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), allowed for the chemical modification of the penicillin structure to create agents with enhanced characteristics. wikipedia.orgbritannica.com

The timeline of penicillin development shows a clear progression towards broader-spectrum agents. Following the introduction of aminopenicillins in the 1960s, the 1970s and 1980s saw the development of penicillins with even greater activity against Gram-negative bacilli. nih.govnih.gov Apalcillin was developed during this era, with its introduction noted around 1982. researchgate.net The primary motivation for the development of ureidopenicillins like apalcillin was to create an antibiotic with potent activity against a wide range of bacteria, including difficult-to-treat Gram-negative organisms such as Pseudomonas aeruginosa. nih.govoup.com This class of penicillins offered a significant therapeutic advantage in treating serious infections caused by these pathogens. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22N5O6S- |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/p-1/t15-,17-,19+,23-/m1/s1 |

InChI Key |

XMQVYNAURODYCQ-SLFBBCNNSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |

Origin of Product |

United States |

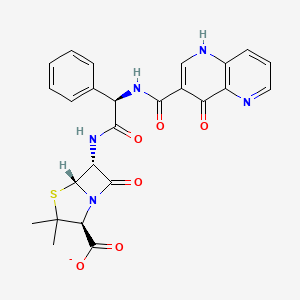

Molecular Architecture and Derivatization Relevant to Antimicrobial Function

Core Penam (B1241934) Structure: β-Lactam and Thiazolidine (B150603) Ring System

The foundational structure of Apalcillin (B1665124) is the penam nucleus. researchgate.netwikipedia.org This bicyclic system consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring. wikipedia.orgresearchgate.net The penam core is conformationally rigid and puckered due to the pyramidal geometry of the bridgehead nitrogen atom. wikipedia.org This fusion is a hallmark of the penicillin subclass of antibiotics and is fundamental to their biological activity. researchgate.netuomus.edu.iq The thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen, is fused to the β-lactam ring, creating the strained bicyclic structure essential for its antibacterial action. taylorandfrancis.comwikipedia.org

The antimicrobial power of Apalcillin originates from the chemical reactivity of its β-lactam ring. futurelearn.com This four-membered ring is inherently strained, a condition exacerbated by its fusion with the thiazolidine ring. wikipedia.orgfuturelearn.com This strain, combined with a lack of amide resonance stabilization, renders the amide bond within the β-lactam ring highly susceptible to nucleophilic attack. wikipedia.orgkhanacademy.org

This pronounced reactivity is the basis of its mechanism of action. frontiersin.org The β-lactam ring acts as a structural mimic of the D-alanyl-D-alanine terminal residues of peptidoglycan chains in the bacterial cell wall. researchgate.netfrontiersin.org This allows the antibiotic to bind to the active site of bacterial enzymes known as penicillin-binding proteins (PBPs), which are essential for cross-linking the cell wall. smolecule.comwikipedia.org The electrophilic carbonyl carbon of the β-lactam ring is attacked by a serine residue in the PBP active site, leading to the irreversible opening of the lactam ring and the formation of a stable acyl-enzyme complex. frontiersin.org This acylation inactivates the PBP, halting peptidoglycan synthesis and ultimately compromising the integrity of the bacterial cell wall. smolecule.comwikipedia.org

Naphthyridine Derivative Side Chain

Apalcillin is distinguished from other penicillins by its unique acylamino side chain attached to the 6-position of the penam core. asm.org It is specifically a derivative of ampicillin (B1664943), featuring a complex side chain that includes a 4-hydroxy-1,5-naphthyridine-3-carboxamido moiety. ncats.ioasm.org This intricate side chain is the primary structural feature responsible for Apalcillin's characteristic spectrum of activity. asm.org

The naphthyridine-carboxamido side chain is directly credited with Apalcillin's high in vitro antimicrobial activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. ncats.ioasm.org Naphthyridines themselves are a class of heterocyclic compounds known to possess antimicrobial properties, often by targeting bacterial DNA gyrase. nih.gov In Apalcillin, the incorporation of the 4-hydroxy-1,5-naphthyridine ring system into the side chain enhances its antibacterial potency. jst.go.jp This specific structural modification is thought to improve the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and to increase its affinity for essential penicillin-binding proteins. uomus.edu.iq

Ionic Form: Apalcillin(1-) Anion within Salt Formulations

In its solid, pharmaceutically formulated state, Apalcillin is typically handled as a salt, most commonly Apalcillin Sodium. nih.govebi.ac.uk The Apalcillin molecule contains a carboxylic acid group at the 2-position of the thiazolidine ring. futurelearn.com This group is acidic and, under physiological or formulation conditions, readily deprotonates to form a carboxylate anion. futurelearn.com This gives rise to the "Apalcillin(1-)" anion, which is the active moiety. ebi.ac.uk The formation of a salt, such as with a sodium cation (Na+), improves the stability and aqueous solubility of the compound. nih.govresearchgate.net Therefore, while the parent compound is Apalcillin, it exists as the Apalcillin(1-) anion when formulated as a salt like Apalcillin Sodium. nih.govebi.ac.uk

Compound Reference Table

Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The structural integrity of a bacterial cell is maintained by the peptidoglycan layer of the cell wall, a robust mesh-like structure that encases the cell membrane. mdpi.com Apalcillin's primary mode of action is the disruption of the synthesis of this vital component. medchemexpress.com

The bacterial cell wall is composed of peptidoglycan, which consists of polysaccharide chains cross-linked by short peptide bridges. frontiersin.org This cross-linking step provides the cell wall with its strength and rigidity. Apalcillin (B1665124), like other beta-lactam antibiotics, inhibits the final stages of peptidoglycan synthesis. mdpi.comfrontiersin.org By preventing the proper formation of these cross-links, the antibiotic weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell death. mdpi.com Studies have demonstrated that Apalcillin effectively inhibits the cross-linking reaction of peptidoglycan synthesis in Escherichia coli at low concentrations. dovepress.com This inhibition disrupts the structural integrity of the cell wall, which is crucial for bacterial survival. mdpi.com

Penicillin-Binding Protein (PBP) Interactions

The molecular targets of Apalcillin and all beta-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). mdpi.com These proteins are transpeptidases that catalyze the final cross-linking of the peptidoglycan matrix. frontiersin.orgbiorxiv.org

The interaction between Apalcillin and PBPs is an irreversible chemical reaction. The beta-lactam ring of the antibiotic is structurally similar to the D-alanyl-D-alanine substrate of the PBP transpeptidase active site. mdpi.com This similarity allows Apalcillin to bind to the active site, where the strained amide bond of the beta-lactam ring is broken. This process results in the formation of a stable, covalent acyl-enzyme complex with a critical serine residue within the PBP active site. mdpi.com This acylation effectively inactivates the enzyme, halting its role in cell wall synthesis. mdpi.combiomedpharmajournal.org

Apalcillin exhibits differential binding affinity to various PBPs, which can vary between bacterial species. This specificity influences the antibiotic's spectrum of activity and the morphological changes it induces in bacteria.

In Escherichia coli, Apalcillin (also known as PC-904) demonstrates a particularly high affinity for PBP-3, which is involved in septum formation during cell division. dovepress.comnih.gov It also shows high affinities for PBP-2 and PBP-1Bs (a component of PBP-1b), while its affinity for PBP-1A, PBP-4, PBP-5, and PBP-6 is low. dovepress.comnih.gov

In Pseudomonas aeruginosa, Apalcillin's binding profile is different, showing very high affinity for PBP-3, PBP-1A, and PBP-2. dovepress.comnih.gov This strong binding to multiple essential PBPs is thought to contribute to its potent activity against this organism. nih.gov

| Bacterium | PBP Target | Relative Affinity | Reference |

| Escherichia coli | PBP-3 | Especially High | dovepress.comnih.gov |

| PBP-2 | High | dovepress.comnih.gov | |

| PBP-1Bs | High | dovepress.comnih.gov | |

| PBP-1A | Low | dovepress.comnih.gov | |

| Pseudomonas aeruginosa | PBP-3 | Very High | nih.gov |

| PBP-1A | Very High | nih.gov | |

| PBP-2 | Very High | nih.gov |

PBP2a: PBP2a is a specialized Penicillin-Binding Protein encoded by the mecA gene, which is a hallmark of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com This enzyme has a very low affinity for most beta-lactam antibiotics, allowing it to continue synthesizing the cell wall even when other native PBPs are inactivated, thus conferring broad-spectrum beta-lactam resistance. mdpi.comnih.gov While Apalcillin's activity against MRSA is limited, specific binding affinity data for the interaction between Apalcillin and PBP2a is not prominently available in current research literature.

PBP1b: Apalcillin has a high affinity for PBP-1Bs in E. coli, which is a key enzyme involved in the elongation of the peptidoglycan cell wall. dovepress.comnih.gov

PBP1A: The affinity of Apalcillin for PBP-1A differs by species. It is low in E. coli but very high in P. aeruginosa. dovepress.comnih.gov PBP1A is a bifunctional enzyme with both transglycosylase and transpeptidase activity, crucial for cell wall elongation.

PBP2B: PBP2b is a PBP found in Streptococcus pneumoniae and is involved in cell division. While Apalcillin's activity against various bacteria is documented, specific affinity data for S. pneumoniae PBP2b is not detailed in the reviewed literature.

The inhibition of peptidoglycan synthesis by Apalcillin leads to a fatal imbalance between cell wall synthesis and degradation. Bacteria possess endogenous cell wall hydrolases, known as autolysins, which are normally involved in controlled cell wall remodeling during growth and division. When PBP-mediated cell wall synthesis is blocked by Apalcillin, the continued, unregulated activity of these autolysins leads to the degradation of the already weakened peptidoglycan layer. This enzymatic self-destruction results in a loss of cell wall integrity, culminating in osmotic instability and explosive cell lysis. Studies show that at higher concentrations, Apalcillin induces the lysis of bacterial cells. dovepress.comnih.gov The process is consistent with a mechanism where the inhibition of cell wall synthesis triggers the activation of the cell's own autolytic enzyme system.

In Vitro Antimicrobial Activity Spectrum

Activity against Gram-Negative Bacilli

Apalcillin (B1665124) has shown significant in vitro activity against a wide array of Gram-negative bacilli, including those resistant to other penicillins like carbenicillin (B1668345) and ampicillin (B1664943). asm.orgnih.gov

Pseudomonas aeruginosa

Apalcillin demonstrates notable potency against Pseudomonas aeruginosa, including strains that have developed resistance to carbenicillin. asm.orgnih.gov In one study, 97% of 107 clinical isolates of P. aeruginosa were found to be susceptible to apalcillin. researchgate.net For carbenicillin-resistant strains of P. aeruginosa (with MICs of 400 to 1,600 μg/ml), the minimal inhibitory concentration (MIC) of apalcillin ranged from 3.1 to 25 μg/ml. asm.orgnih.govnih.gov Furthermore, even among highly resistant P. aeruginosa strains with carbenicillin MICs of ≥3,200 μg/ml, half were susceptible to apalcillin at concentrations between 50 to 1,600 μg/ml. asm.orgnih.govnih.gov Another study confirmed apalcillin's significant activity against P. aeruginosa, with a MIC required to inhibit 90% of strains (MIC90) of 2.0 μg/ml. nih.gov

**Table 1: In Vitro Activity of Apalcillin against *Pseudomonas aeruginosa***

| Strain Type | Apalcillin MIC Range (μg/ml) | Reference |

|---|---|---|

| Carbenicillin-Resistant (400-1,600 μg/ml) | 3.1 - 25 | asm.org, nih.gov, nih.gov |

| Highly Carbenicillin-Resistant (≥3,200 μg/ml) | 50 - 1,600 (for 50% of strains) | asm.org, nih.gov, nih.gov |

| General Isolates (MIC90) | 2.0 | nih.gov |

Enterobacteriaceae

Apalcillin is also effective against members of the Enterobacteriaceae family, including strains resistant to both ampicillin and carbenicillin. asm.orgnih.gov Studies have shown that ampicillin- and carbenicillin-resistant Enterobacteriaceae strains are generally susceptible to apalcillin. asm.orgnih.gov The in vitro bacteriostatic activity of apalcillin against 300 strains of enterobacteria showed a bi-modal distribution of MICs, ranging from 1 mg/l to over 128 mg/l. nih.gov Two-thirds of these isolates were inhibited by 8 mg/l of apalcillin. nih.gov However, some resistance has been noted in recently isolated strains in Japan. asm.orgnih.govnih.gov

Klebsiella pneumoniae, Serratia marcescens, and Escherichia coli

Apalcillin's activity extends to other significant Gram-negative pathogens. Against Klebsiella pneumoniae, apalcillin showed similar activity to mezlocillin (B1676548), with about 50% of isolates being susceptible to concentrations of ≤25 μg/ml. amanote.com However, some studies have noted that Klebsiella species can be less susceptible, with modal MICs of 4 mg/l and above 128 mg/l. nih.gov

For Serratia marcescens, apalcillin has been reported to be more active than some other penicillins. amanote.com Nevertheless, some Serratia isolates have shown high resistance, with MICs of 128 mg/l or more. nih.gov One study found the MIC of apalcillin for a specific Serratia marcescens strain to be 3.13 µg/ml. nih.gov

Against Escherichia coli, the MICs for apalcillin were similar to those of mezlocillin and piperacillin (B28561), with a range of 1.6 to over 100 µg/ml. amanote.com Despite this, a notable percentage of E. coli strains (35%) isolated in a Japanese study were resistant to apalcillin. asm.orgnih.govnih.gov

Table 2: In Vitro Activity of Apalcillin against Specific Enterobacteriaceae

| Organism | Apalcillin MIC Range/Value (μg/ml) | Percentage of Resistant Strains (Japan study) | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | ≤25 (for ~50% of isolates) | 32% | amanote.com, asm.org, nih.gov, nih.gov |

| Serratia marcescens | 3.13 | - | nih.gov |

| Escherichia coli | 1.6 - >100 | 35% | amanote.com, asm.org, nih.gov, nih.gov |

Proteus species

Apalcillin is active against various Proteus species. wikipedia.org Its activity against Proteus mirabilis is comparable to other similar agents. amanote.com It is also effective against indole-positive Proteus species like Proteus vulgaris. medscape.com However, similar to other Enterobacteriaceae, some resistance has emerged, with studies from Japan reporting resistance in 4% of P. mirabilis, 6% of P. vulgaris, and 14% of P. morganii isolates. asm.orgnih.govnih.gov

Activity against Gram-Positive Organisms

While primarily known for its Gram-negative spectrum, apalcillin also possesses activity against certain Gram-positive organisms.

Specifically, it has shown effectiveness against Group D Enterococcus, including Enterococcus faecalis. amanote.com Research indicates that apalcillin inhibits most S. faecalis isolates at concentrations of approximately 3.1 µg/ml. amanote.com However, it is generally not effective against other Enterococcus species. core.ac.uk

Table 3: In Vitro Activity of Apalcillin against Gram-Positive Organisms

| Organism | Apalcillin MIC (μg/ml) | Reference |

|---|---|---|

| Enterococcus faecalis | ~3.1 | amanote.com |

Comparative In Vitro Efficacy with Other β-Lactam Antibiotics (e.g., Ampicillin, Carbenicillin, Piperacillin, Ticarcillin)

Apalcillin, a ureido derivative of ampicillin, demonstrates a broad spectrum of in vitro activity that has been extensively compared to other β-lactam antibiotics, including ampicillin, carbenicillin, ticarcillin (B1683155), and piperacillin. oup.com

When compared with older penicillins, Apalcillin's superiority is clear. Its activity against gram-positive species is greater than that of carbenicillin and ticarcillin and is comparable to that of mezlocillin and piperacillin. amanote.com Against most members of the Enterobacteriaceae family, Apalcillin's efficacy is similar to that of mezlocillin and piperacillin, and it effectively inhibits many Klebsiella pneumoniae and Klebsiella oxytoca isolates that are resistant to carbenicillin and ticarcillin. amanote.comnih.gov Against anaerobic bacteria, its activity is comparable to that of mezlocillin and piperacillin. amanote.com

The following tables provide a comparative overview of the Minimal Inhibitory Concentrations (MIC) of Apalcillin and other β-lactam antibiotics against various bacterial species.

Table 1: Comparative In Vitro Activity of Apalcillin and Other Penicillins Against Pseudomonas aeruginosa

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Apalcillin | 4 | 16 |

| Piperacillin | 4 | 16 |

| Azlocillin | 8 | 32 |

| Mezlocillin | 16 | 64 |

| Carbenicillin | 32 | 256 |

| Data sourced from a study of 107 clinical isolates of P. aeruginosa. asm.org |

Table 2: Comparative In Vitro Activity Against Various Enterobacteriaceae and S. faecalis

| Organism (No. Tested) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (27) | Apalcillin | 1.6 | >100 |

| Ticarcillin | 6.3 | >100 | |

| Mezlocillin | 3.1 | >100 | |

| Piperacillin | 1.6 | >100 | |

| Klebsiella pneumoniae (31) | Apalcillin | 12.5 | >100 |

| Ticarcillin | >100 | >100 | |

| Mezlocillin | 25 | >100 | |

| Piperacillin | 12.5 | >100 | |

| Serratia marcescens (24) | Apalcillin | 12.5 | 25 |

| Ticarcillin | >100 | >100 | |

| Mezlocillin | 100 | >100 | |

| Piperacillin | 50 | 100 | |

| Streptococcus faecalis (12) | Apalcillin | 3.1 | 3.1 |

| Ticarcillin | 25 | 50 | |

| Mezlocillin | 6.3 | 12.5 | |

| Piperacillin | 6.3 | 12.5 | |

| Data derived from in vitro studies comparing Apalcillin to other agents. amanote.com |

Mechanisms of Bacterial Antimicrobial Resistance

β-Lactamase-Mediated Hydrolysis

The most significant mechanism of resistance to β-lactam antibiotics like Apalcillin(1-) is the production of β-lactamase enzymes. msdvetmanual.comwikipedia.org These enzymes inactivate the antibiotic, rendering it unable to perform its function. wikipedia.org

Enzymatic Cleavage of the β-Lactam Ring

β-Lactamases hydrolyze the amide bond within the characteristic four-membered β-lactam ring of the antibiotic. wikipedia.orgnih.govnih.gov This cleavage results in the formation of an inactive product, such as the corresponding penicilloic acid, which can no longer bind to the target penicillin-binding proteins (PBPs). nih.govbiomedpharmajournal.org The effectiveness of the antibiotic relies on this ring structure remaining intact to inhibit bacterial cell wall synthesis. wikipedia.orgetflin.com

Impact of Specific β-Lactamase Types (e.g., TEM-1 enzymes, Extended-Spectrum β-Lactamases)

Different types of β-lactamases exhibit varying efficiencies in hydrolyzing Apalcillin(1-).

TEM-1 enzymes: TEM-1 is a commonly encountered plasmid-mediated β-lactamase in Gram-negative bacteria and is a primary cause of ampicillin (B1664943) resistance. mcmaster.camdpi.com Apalcillin(1-) is susceptible to hydrolysis by these common plasmid β-lactamases. amanote.com This susceptibility can lead to a bimodal distribution of minimum inhibitory concentrations (MICs) for bacteria like E. coli that may carry TEM-1 enzymes. amanote.com

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are often derivatives of enzymes like TEM and SHV and possess the ability to hydrolyze a broader range of β-lactam antibiotics, including third-generation cephalosporins. researchgate.netnih.govmdpi.com These enzymes arise from mutations that alter the active site, allowing them to accommodate and inactivate a wider variety of β-lactam substrates. mcmaster.caresearchgate.net While Apalcillin(1-) is not a third-generation cephalosporin, the presence of ESBLs in bacteria often signifies a broader resistance profile that can impact its activity. In combination with an inhibitor, Apalcillin(1-) has shown effectiveness against E. coli producing extended-spectrum TEM enzymes, but it is less active against isolates that produce SHV-type β-lactamases. nih.gov

Susceptibility to β-Lactamase Inhibitors (e.g., in combination with Ro 48-1220)

To counteract β-lactamase-mediated resistance, Apalcillin(1-) can be combined with a β-lactamase inhibitor. These inhibitors bind to and inactivate the β-lactamase enzymes, thereby protecting the antibiotic from degradation.

A study evaluated the in vitro activity of Apalcillin(1-) combined with Ro 48-1220, a novel penam (B1241934) sulfone β-lactamase inhibitor. nih.gov The combination demonstrated synergy against nearly all tested species of Enterobacteriaceae when compared to Apalcillin(1-) alone. nih.gov Ro 48-1220 effectively inhibits TEM and SHV enzymes and also shows activity against group 1 β-lactamases. nih.gov The combination of Apalcillin(1-)/Ro 48-1220 was found to be active against a wide range of gram-negative aerobic and anaerobic isolates. nih.gov

| Organism Group | Apalcillin(1-)/Ro 48-1220 Activity (MIC90) |

| Pseudomonas aeruginosa | 4 µg/mL |

| Stenotrophomonas maltophilia | 4 µg/mL |

| Acinetobacter species | 0.25 µg/mL |

| Klebsiella oxytoca | 32 µg/mL |

Data sourced from a comparative in vitro study. nih.gov

Alteration of Penicillin-Binding Proteins (PBPs)

Another critical mechanism of resistance involves modifications to the antibiotic's target, the penicillin-binding proteins (PBPs). taylorandfrancis.com PBPs are enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. wikipedia.orgplos.org

Modifications Leading to Reduced Apalcillin(1-) Affinity

Bacteria can develop resistance by altering the structure of their PBPs through mutations. taylorandfrancis.complos.org These alterations can reduce the binding affinity of β-lactam antibiotics like Apalcillin(1-) to the PBP active site, preventing the inhibition of cell wall synthesis. etflin.comtaylorandfrancis.com

Apalcillin(1-)'s antibacterial activity is attributed to its high affinity for specific PBPs, particularly PBP-3, PBP-1A, and PBP-2 in organisms like Pseudomonas aeruginosa and Escherichia coli. capes.gov.broup.comnih.govoup.com This strong binding to multiple PBPs contributes to its potent activity. amanote.comnih.gov However, mutations in the genes encoding these proteins can lead to resistance. plos.org For instance, in Streptococcus pneumoniae, alterations in PBP2x and PBP2b are linked to reduced penicillin susceptibility. etflin.com Similarly, specific amino acid substitutions in the PBP active site can significantly decrease the binding affinity of penicillins. etflin.complos.org

| PBP Target | Apalcillin(1-) Affinity | Organism Example |

| PBP-3 | Very High | P. aeruginosa, E. coli |

| PBP-1A | High | P. aeruginosa |

| PBP-2 | High | P. aeruginosa, E. coli |

| PBP-1B | Low | P. aeruginosa |

| PBP-1Bs | High | E. coli |

| PBP-4, -5, -6 | Low | E. coli |

Table based on findings from studies on PBP affinity. capes.gov.broup.comnih.govoup.com

Reduction in Outer Membrane Permeability

For Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. nih.govdovepress.com A reduction in the permeability of this outer membrane is a common mechanism of resistance. taylorandfrancis.comnih.gov

This reduced permeability can be achieved by altering the porin channels, which are protein channels that allow the influx of hydrophilic compounds like Apalcillin(1-). mdpi.com Bacteria can decrease the number of porin channels or express mutated porins with smaller channel openings, thereby restricting the entry of the antibiotic. nih.govmdpi.com This mechanism is particularly effective when combined with the production of β-lactamases in the periplasm, as the lower intracellular concentration of the antibiotic can be more efficiently hydrolyzed by the enzymes. dovepress.com Apalcillin(1-)'s ability to readily pass through the outer membrane is a key factor in its effectiveness against many organisms. capes.gov.broup.comoup.com Therefore, any impairment of this passage can contribute significantly to resistance.

Increased Efflux Pump Activity

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. reactgroup.orgmo.gov This mechanism plays a crucial role in the intrinsic and acquired resistance of many bacteria. reactgroup.org

Efflux pumps function as a defense mechanism by reducing the intracellular concentration of antibiotics to sub-inhibitory levels. reactgroup.orgnih.gov This process requires energy, often derived from ATP hydrolysis or the proton motive force, to transport drugs against their concentration gradient. nih.govlibretexts.org In Gram-negative bacteria, efflux pumps are often complex structures that span both the inner and outer membranes. cecam.org

| Efflux Pump Family | Energy Source | Mechanism of Action | Relevance to Apalcillin(1-) |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Actively transports a broad range of substrates, including many antibiotics, out of the bacterial cell. mdpi.comnih.gov | Overexpression of RND pumps can significantly reduce the intracellular concentration of Apalcillin(1-). |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | Utilizes the energy from ATP to actively transport various molecules across the cell membrane. nih.gov | Contributes to the efflux of a wide variety of drugs, potentially including Apalcillin(1-). |

Genetic Basis of Resistance Acquisition

Bacteria can acquire resistance to antibiotics through two primary genetic mechanisms: the acquisition of new genetic material through horizontal gene transfer and modifications to existing DNA through mutations. nih.govmdpi.com

Plasmid-encoded resistance genes: Plasmids are small, extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through a process called conjugation. wikipedia.orgasm.org These plasmids often carry genes that confer resistance to one or multiple antibiotics. wikipedia.org For β-lactam antibiotics like Apalcillin(1-), a common plasmid-encoded resistance mechanism is the production of β-lactamase enzymes. elifesciences.org These enzymes inactivate the antibiotic by hydrolyzing the β-lactam ring, rendering it ineffective. reactgroup.org The transfer of plasmids carrying β-lactamase genes is a major driver of the spread of antibiotic resistance among bacterial populations. wikipedia.orgelifesciences.org

Single Nucleotide Polymorphisms (SNPs): Resistance can also arise from small-scale mutations within the bacterial chromosome. sciencemuseum.org.uk Single Nucleotide Polymorphisms (SNPs) are changes to a single DNA base pair. usf.edu When these mutations occur in genes that encode the targets of antibiotics, they can reduce the drug's binding affinity and lead to resistance. mdpi.comnih.gov For Apalcillin(1-), which targets penicillin-binding proteins (PBPs) involved in cell wall synthesis, SNPs in the genes encoding these PBPs can alter their structure and decrease their susceptibility to the antibiotic. mdpi.complos.org The accumulation of multiple SNPs in these target genes can lead to high levels of resistance. nih.gov

| Genetic Mechanism | Description | Effect on Apalcillin(1-) Resistance |

|---|---|---|

| Plasmid-encoded Resistance Genes | Acquisition of extrachromosomal DNA carrying resistance genes, such as those for β-lactamases. wikipedia.org | Leads to the production of enzymes that degrade Apalcillin(1-), rendering it inactive. reactgroup.orgelifesciences.org |

| Single Nucleotide Polymorphisms (SNPs) | Point mutations in chromosomal DNA, particularly in genes encoding penicillin-binding proteins (PBPs). usf.edunih.gov | Alters the target site of Apalcillin(1-), reducing its binding affinity and efficacy. mdpi.complos.org |

Synthetic Pathways and Analogue Development

Chemical Synthesis from 6-Aminopenicillanic Acid (6-APA)

The foundational starting material for the majority of semisynthetic penicillins, including Apalcillin (B1665124), is 6-aminopenicillanic acid (6-APA). wikipedia.orgtaylorandfrancis.com 6-APA provides the core β-lactam ring structure, which is essential for antibacterial activity. nih.gov The commercial production of 6-APA is typically achieved through the enzymatic hydrolysis of naturally produced penicillins, such as penicillin G, using the enzyme penicillin G acylase. researchgate.netresearchgate.net This process cleaves the acyl side chain from the penicillin molecule, yielding the 6-APA nucleus. researchgate.netcore.ac.uk

The synthesis of a specific semisynthetic penicillin from 6-APA is achieved through the chemical acylation of the free amino group at the 6-position of the 6-APA molecule. mdpi.comgoogle.com This involves creating an amide bond between the 6-APA nucleus and a specific acyl side chain, which ultimately defines the properties of the resulting antibiotic. For Apalcillin, this process involves coupling its unique naphthyridine-containing side chain to the 6-APA core. nih.gov The general two-step process begins with the production of 6-APA from a fermented penicillin, followed by the chemical or chemoenzymatic addition of a desired side chain. nih.govresearchgate.net

Strategies for Derivatization (e.g., condensation reactions, molecular hybridization)

The development of new penicillin analogues relies on various chemical derivatization strategies designed to modify and enhance the parent molecule.

Condensation Reactions: A condensation reaction is the primary method for attaching the acyl side chain to the 6-APA nucleus. wikipedia.org In this type of reaction, two molecules combine to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.org To facilitate the acylation of 6-APA, the carboxylic acid of the side chain is usually "activated." This increases its reactivity towards the amino group of the β-lactam core. One common activation method is the formation of a mixed anhydride, for instance, with pivalic acid, which then readily reacts with 6-APA to form the final penicillin derivative. mdpi.com Enzymatic condensation, using enzymes like penicillin G acylase in reverse, also represents a greener alternative to purely chemical methods, operating under milder, aqueous conditions. brieflands.com

Molecular Hybridization: Molecular hybridization is a design strategy that involves covalently linking two or more distinct pharmacophores (molecular fragments with known biological activity) to create a single hybrid molecule. The goal is to develop a compound with an improved activity profile, potentially by acting on multiple biological targets or by combining the beneficial properties of its constituent parts. researchgate.net For instance, researchers have synthesized hybrid molecules by coupling a β-lactam core with other heterocyclic nuclei, such as 1,2,4-triazoles, to generate novel antibiotics. mdpi.com The rationale is that the resulting hybrid may possess enhanced antimicrobial efficacy or the ability to overcome existing resistance mechanisms. researchgate.net

Design Principles for Novel β-Lactam Analogues

The design of new β-lactam analogues is driven by the need to overcome widespread bacterial resistance and to broaden the spectrum of activity. nih.govnih.gov Key principles guide this process:

Circumventing β-Lactamase Activity: The most prevalent mechanism of resistance to β-lactam antibiotics is their destruction by bacterial enzymes called β-lactamases. nih.govmdpi.com A primary design goal is to create molecules that are stable to hydrolysis by these enzymes. This can be achieved by adding steric bulk to the side chain, which hinders the enzyme's ability to bind and hydrolyze the β-lactam ring. Another successful strategy is to co-administer the β-lactam with a β-lactamase inhibitor (BLI). nih.gov Novel BLIs are continuously being designed, with some, like certain boronic acid derivatives, acting as transition-state inhibitors that form a stable, long-lived complex with the enzyme. frontiersin.org

Overcoming Target-Mediated Resistance: Bacteria can develop resistance by altering the structure of the antibiotic's target, the penicillin-binding proteins (PBPs), which reduces the drug's binding affinity. nih.govnih.gov Analogue design aims to create molecules that can effectively bind to these altered PBPs.

Bypassing Other Resistance Mechanisms: Resistance can also arise from reduced drug permeability due to the loss of outer membrane porin channels or from the active removal of the antibiotic by efflux pumps. nih.govmdpi.comembopress.org Design principles may involve modifying the molecule to use alternative entry pathways or to be a poor substrate for efflux pumps.

Computational and Biophysical Design: Modern drug design increasingly employs computational methods to predict how a novel analogue will interact with its target and with resistance enzymes. rsc.org Biophysical approaches, such as the Resonant Recognition Model (RRM), are also being explored to design peptides that can specifically inhibit β-lactamase function based on the protein's structure-function properties. amr-insights.eu

Evaluation of Novel Derivatives for Enhanced Antimicrobial Activity or Resistance Mitigation

Once novel derivatives are synthesized, they undergo rigorous evaluation to determine their potential as effective antimicrobial agents. This process is critical for identifying compounds with improved potency or the ability to combat resistant bacteria.

The primary method for in vitro evaluation is the determination of the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of the antibiotic that prevents visible growth of a specific microorganism after a set incubation period. nih.gov A lower MIC value indicates greater potency. To further characterize the compound's effect, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, may also be determined. mdpi.com

These tests are conducted against a broad panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. mdpi.comlstmed.ac.uk Crucially, the panel includes well-characterized resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative rods, to assess the derivative's ability to overcome known resistance mechanisms. embopress.orglstmed.ac.uk The performance of the new compound is typically compared against established antibiotics. nih.gov

Below are illustrative data tables showing how the antimicrobial activity of novel derivatives is presented and compared.

Table 1: Comparative In Vitro Activity of Apalcillin Against Selected Bacterial Species This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates for Apalcillin and other β-lactam antibiotics. Data is derived from a comparative study. nih.gov

| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (100) | Apalcillin | 1.6 | 100 |

| Piperacillin (B28561) | 1.6 | 100 | |

| Mezlocillin (B1676548) | 1.6 | 100 | |

| Klebsiella pneumoniae (50) | Apalcillin | 6.3 | >100 |

| Piperacillin | 6.3 | >100 | |

| Mezlocillin | 12.5 | >100 | |

| Pseudomonas aeruginosa (100) | Apalcillin | 12.5 | 25 |

| Piperacillin | 6.3 | 25 | |

| Cefoperazone | 6.3 | 25 | |

| Cefsulodin | 12.5 | 25 |

Table 2: Evaluation of Novel Synthesized Benzamidine Derivatives Against Periodontal Pathogens This table shows the MIC and MBC values for newly synthesized compounds compared to a standard antibiotic, demonstrating the typical format for reporting the evaluation of experimental derivatives. mdpi.com

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| Ethyl 2-(4-carbamimidoylphenoxy) acetate (B1210297) (2) | S. mutans | 62.5 | 125 |

| S. epidermidis | 62.5 | 125 | |

| P. gingivalis | 62.5 | 125 | |

| 2-(4-carbamimidoylphenoxy) acetohydrazide (3) | S. mutans | 62.5 | 125 |

| S. epidermidis | 62.5 | 125 | |

| P. gingivalis | 62.5 | 125 | |

| Novel Imino Base (4a) | S. mutans | 62.5 | 125 |

| S. epidermidis | 31.25 | 62.5 | |

| P. gingivalis | 31.25 | 62.5 | |

| Ampicillin (B1664943) (Standard) | S. mutans | 1.95 | 3.9 |

| S. epidermidis | 31.25 | 62.5 | |

| P. gingivalis | 1.95 | 3.9 |

Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of Apalcillin(1-) due to its versatility and precision. pensoft.net Reversed-phase HPLC is the most common modality employed for the separation and quantification of this compound and its related substances. nih.gov

Reverse-Phase HPLC for Quantification of Apalcillin(1-) and Metabolites

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized method for the determination of Apalcillin(1-) and its metabolites in biological fluids such as serum and urine. nih.govscience.gov This technique separates compounds based on their polarity, making it suitable for analyzing drugs and their metabolic products. nih.gov In the context of drug metabolism studies, RP-HPLC can be used to track the biotransformation of the parent drug into its various metabolites. pensoft.net For instance, methods have been developed to quantify ampicillin (B1664943) and its metabolites, such as (5R,6R)-ampicilloic acid, using HPLC. capes.gov.br

Isocratic and Gradient Methods for Parent Drug and Metabolite Assay

Both isocratic and gradient elution methods are employed in the HPLC analysis of Apalcillin(1-) and its metabolites. science.gov

Isocratic Method: This approach uses a mobile phase with a constant composition throughout the analysis. danaher.com It is often favored for its simplicity, robustness, and lower solvent consumption, making it suitable for routine quality control analysis of a single compound or simple mixtures. danaher.commastelf.com A fast isocratic method can be specifically developed for the rapid quantification of the parent drug, Apalcillin(1-). science.gov

Gradient Method: This method involves changing the mobile phase composition during the analytical run, typically by increasing the proportion of the organic solvent. chromatographyonline.com Gradient elution is particularly advantageous for analyzing complex samples containing compounds with a wide range of polarities, such as a parent drug and its various metabolites. mastelf.comchromatographyonline.com By adjusting the solvent strength, gradient HPLC can achieve better separation and resolution for these complex mixtures, often in a shorter time frame compared to isocratic methods. A gradient method allows for the simultaneous assay of Apalcillin(1-) and its metabolites in a single chromatographic run. science.gov

The choice between an isocratic and gradient method depends on the specific analytical goal, the complexity of the sample, and the desired balance between analysis time, resolution, and simplicity. danaher.commastelf.com

Detection Wavelength Optimization (e.g., 254 nm, 310 nm, 315 nm)

Optimizing the detection wavelength is a critical step in developing a sensitive and specific HPLC method. The chosen wavelength should ideally correspond to the maximum absorbance of the analyte to ensure the highest sensitivity. sigmaaldrich.comchromatographyonline.com For many pharmaceutical compounds, including penicillins, UV detection is commonly used. sigmaaldrich.com

A common wavelength for the detection of similar penicillin compounds is 254 nm. ijrpc.com However, the optimal wavelength can vary depending on the specific compound and the mobile phase composition. sigmaaldrich.com It is advisable to determine the absorbance spectrum of the analyte in the mobile phase to select the most appropriate wavelength. sigmaaldrich.com For some analyses, monitoring at multiple wavelengths simultaneously using a Diode Array Detector (DAD) can be beneficial. sigmaaldrich.com While specific data for Apalcillin(1-) is limited in the provided search results, the analysis of related compounds suggests that wavelengths around 225 nm have also been utilized. globalresearchonline.netresearchgate.net The selection of a higher wavelength can sometimes offer greater selectivity. sigmaaldrich.com

Sample Preparation Techniques (e.g., deproteinization, dilution)

Proper sample preparation is a crucial step to ensure the accuracy and reliability of HPLC analysis by removing interfering substances from the sample matrix. fishersci.ptdrawellanalytical.com Common techniques include:

Deproteinization: For biological samples like serum, removing proteins is essential to prevent column fouling and interference with the analysis. jssuni.edu.in This can be achieved through methods such as:

Solvent Precipitation: Adding an organic solvent like methanol (B129727) or acetonitrile (B52724) can precipitate proteins, which are then removed by centrifugation. ijrpc.com

Acid Precipitation: The use of acids can also effectively denature and precipitate proteins.

Dilution: Simple dilution of the sample with a suitable solvent is often performed to bring the analyte concentration within the linear range of the analytical method. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix by partitioning them between two immiscible liquid phases. drawellanalytical.com

Solid-Phase Extraction (SPE): SPE is a widely used cleanup method that involves passing the sample through a solid sorbent that selectively retains the analyte or the interferences. drawellanalytical.comjssuni.edu.in This is followed by elution of the analyte with a suitable solvent. jssuni.edu.in Polymeric sorbents have shown good retention for polar β-lactams. jssuni.edu.in

The choice of sample preparation technique depends on the complexity of the sample matrix and the properties of the analyte. fishersci.pt

Method Validation Parameters (e.g., linearity, precision, accuracy, detection/quantification limits)

Validation of the analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters according to ICH guidelines include: researchgate.netcore.ac.uk

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijrpc.com | Correlation coefficient (R²) > 0.999. ijrpc.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). globalresearchonline.net | RSD should be within acceptable limits (e.g., < 2%). globalresearchonline.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. globalresearchonline.netcore.ac.uk | Recovery values typically in the range of 98-102%. globalresearchonline.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijrpc.com | - |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijrpc.com | - |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. globalresearchonline.net | No interference from placebo or degradation products at the retention time of the analyte. globalresearchonline.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. globalresearchonline.net | Consistent results despite minor changes in flow rate, mobile phase composition, etc. globalresearchonline.net |

Spectrophotometric Assays (e.g., using NQS for chromophore formation)

Spectrophotometric assays offer a simpler and often more rapid alternative to HPLC for the determination of Apalcillin(1-), although they may be less specific. These methods typically involve a chemical reaction that produces a colored product (a chromophore), the absorbance of which is then measured.

One such method involves the use of sodium 1,2-naphthoquinone-4-sulfonic acid (NQS). In this assay, NQS reacts with Apalcillin(1-) to form a salmon-pink chromophore. vulcanchem.com The resulting colored product has a maximum absorbance (λmax) at 463 nm. vulcanchem.com This allows for the quantification of Apalcillin(1-) by measuring the absorbance at this wavelength.

For other penicillins like ampicillin, spectrophotometric methods have been developed based on their degradation products. For instance, acid degradation of ampicillin under controlled conditions of pH and temperature can form a compound with an absorption maximum around 320 nm. Another approach involves the initial benzoylation of the side chain alpha-amino group of ampicillin for spectrophotometric analysis. nih.gov

Microbiological Assays

Microbiological assays are fundamental in determining the in vitro efficacy of an antibiotic against various bacterial strains. For Apalcillin(1-), these assays primarily include the agar (B569324) diffusion test and the determination of Minimal Inhibitory Concentration (MIC).

The Agar Diffusion Test , also known as the Kirby-Bauer test, provides a qualitative or semi-quantitative assessment of bacterial susceptibility to Apalcillin(1-). wikipedia.orgbio-rad.com In this method, a standardized inoculum of a specific bacterium is uniformly spread across an agar plate. fwdamr-reflabcap.eumodernmedlab.com A paper disk impregnated with a known amount of apalcillin (B1665124) is then placed on the agar surface. bio-rad.comfwdamr-reflabcap.eu As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterial strain is susceptible, a clear area of no growth, termed the zone of inhibition, will form around the disk. wikipedia.orgbio-rad.com The diameter of this zone is proportional to the susceptibility of the microorganism to apalcillin. bio-rad.com Highly standardized conditions are crucial for this test, as results can be influenced by factors like inoculum density, media formulation, and incubation time. fwdamr-reflabcap.eu

Minimal Inhibitory Concentration (MIC) determination is a quantitative method that establishes the lowest concentration of an antibiotic that prevents visible growth of a bacterium after a set incubation period. core.ac.uk This is a more precise measure of antibiotic potency than the agar diffusion test. Broth microdilution is a common technique for determining the MIC of apalcillin. core.ac.uk In this procedure, a series of wells are prepared with twofold dilutions of apalcillin in a liquid growth medium. Each well is then inoculated with a standardized number of bacteria. Following incubation, the wells are examined for turbidity, and the MIC is recorded as the lowest apalcillin concentration at which no bacterial growth is observed. core.ac.uk

Research has shown that the in vitro activity of apalcillin varies among different bacterial species. For instance, against Enterobacteriaceae, the MIC can range from 1 mg/L to over 128 mg/L. nih.gov Studies have demonstrated that apalcillin is active against many ampicillin- and carbenicillin-resistant strains of gram-negative bacilli. nih.gov However, some species, like Klebsiella and Serratia, have shown lower susceptibility. nih.gov The inoculum size can significantly affect the MIC values, particularly for bacterial strains that produce high levels of β-lactamase. nih.gov

Table 1: Minimal Inhibitory Concentration (MIC) of Apalcillin Against Various Bacteria

| Bacterial Species | MIC Range (μg/mL) | Additional Notes |

| Enterobacteriaceae | 1 - >128 | Bimodal distribution of susceptibility observed. nih.gov |

| Pseudomonas aeruginosa | 3.1 - 25 | For strains resistant to carbenicillin (B1668345) (400 to 1,600 μg/ml). nih.gov |

| Klebsiella oxytoca | 32 | MIC for Apalcillin/Ro 48-1220 combination. core.ac.uk |

| Gram-negative aerobic and anaerobic isolates | 0.25 - 4 (MIC₅₀) | For Apalcillin/Ro 48-1220 combination. core.ac.uk |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Quantification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that can be adapted for the quantitative analysis of active pharmaceutical ingredients (APIs) like Apalcillin(1-). sapub.orgnews-medical.net The principle behind FT-IR quantification lies in the Beer-Lambert law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding functional group in the sample. researchgate.net

For the quantification of penicillins, such as the structurally similar ampicillin, the analysis often focuses on the characteristic carbonyl (C=O) stretching band of the β-lactam ring, which appears in the spectral region of 1700-1800 cm⁻¹. sapub.org To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standards with known concentrations of the analyte. researchgate.net The area or height of the selected characteristic peak is plotted against the concentration. researchgate.net Once the calibration curve is established, the concentration of apalcillin in an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. researchgate.net

This method offers a significant advantage by often eliminating the need for organic solvents, making it an environmentally friendly alternative for routine quality control analysis. sapub.org The FT-IR/ATR (Attenuated Total Reflectance) technique is particularly useful as it simplifies sample handling, requiring only a small amount of the sample to be placed on the ATR crystal for analysis. mdpi.com

Mass Spectrometry (MS) and MS/MS for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of drug metabolites. silantes.com When coupled with separation techniques like liquid chromatography (LC), it becomes a highly sensitive and selective method for analyzing complex biological matrices such as urine and plasma. silantes.comnih.gov

For Apalcillin(1-), LC-MS/MS is employed to identify its biotransformation products in vivo. The process begins with the separation of metabolites from the parent drug and endogenous compounds using LC. The eluent is then introduced into the mass spectrometer. bioivt.commdpi.com In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), to form protonated molecules [M+H]⁺. nih.govwaters.com

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In this technique, the protonated molecule of a potential metabolite is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (Q3). scirp.orgresearchgate.net The fragmentation pattern provides a structural fingerprint of the molecule. By comparing the fragmentation patterns of the metabolites to that of the parent drug, Apalcillin(1-), researchers can deduce the sites of metabolic modification. Common metabolic transformations for β-lactam antibiotics include hydrolysis of the β-lactam ring to form the corresponding penicilloic acid. nih.gov For instance, studies on the related ampicillin have identified metabolites such as ampicillin penicilloic acid and ampicillin piperazine-2,5-dione in human urine. nih.gov The high-resolution mass spectrometry (HRMS) capability of instruments like Quadrupole Time-of-Flight (Q-TOF) allows for the determination of the exact mass of metabolites, which in turn helps in deducing their elemental composition. bioivt.comscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and unparalleled technique for the definitive structural elucidation of organic compounds, including complex antibiotics like Apalcillin(1-). springernature.comnih.govtjnpr.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structural characterization of Apalcillin(1-) involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. ipb.pt

2D NMR: For complex structures, 2D NMR experiments are essential to establish the complete structure. tjnpr.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. tjnpr.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. tjnpr.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially for connecting different functional groups and substructures. tjnpr.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is vital for determining the stereochemistry of the molecule. tjnpr.org

By combining the information from these various NMR experiments, a complete and unambiguous three-dimensional structure of Apalcillin(1-) and its potential degradation products or metabolites can be determined. nih.govipb.pt

Environmental Fate and Degradation Pathways

Pathways for Abiotic Degradation

Abiotic degradation involves non-biological processes that transform the chemical structure of Apalcillin (B1665124). The primary mechanisms include photodegradation, chemical oxidation, and hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific research on Apalcillin's photodegradation is limited, studies on the closely related ampicillin (B1664943) provide significant insights. The exposure of ampicillin to UV light leads to a decrease in the intensity of its photoluminescence spectra, indicating structural transformation. nih.gov This photodegradation process is notably amplified in alkaline conditions and in the presence of excipients. nih.gov The process in an alkaline medium involves the formation of new chemical compounds. nih.govresearchgate.net A proposed chemical mechanism for ampicillin under these conditions suggests that UV exposure can lead to the cleavage of the β-lactam ring, a characteristic structural feature of penicillins. nih.gov Given the structural similarities, Apalcillin is expected to exhibit comparable photosensitivity, particularly to UVA radiation. googleapis.comgoogleapis.com

Chemical oxidation, especially through Advanced Oxidation Processes (AOPs), is an effective method for degrading persistent pharmaceutical compounds in water. These processes generate highly reactive species, most notably hydroxyl radicals (•OH), which can break down complex organic molecules.

Studies on similar β-lactam antibiotics demonstrate the efficacy of AOPs:

UV/H₂O₂ Treatment : The combination of ultraviolet light and hydrogen peroxide (H₂O₂) has been shown to effectively remove ampicillin from aqueous solutions, achieving removal efficiencies as high as 82%. arakmu.ac.ir The UV radiation facilitates the photolysis of H₂O₂, producing hydroxyl radicals that attack the antibiotic molecule. arakmu.ac.ir

Sonochemical Processes : Ultrasound technology, alone or in combination with Fenton (sono-Fenton) or photo-Fenton (sono-photo-Fenton) processes, can degrade ampicillin. nih.gov Computational analyses indicate that the hydroxyl radicals generated during these processes attack the active nucleus of the penicillin structure, specifically the sulfur and carbon atoms in the β-lactam ring. nih.gov The sono-photo-Fenton system has proven to be the most effective, achieving the fastest degradation and highest mineralization of the pollutant. nih.gov

Ozonation : Treatment of penicillin formulation effluent with ozone (O₃), particularly when combined with hydrogen peroxide (perozonation), results in significant removal of Chemical Oxygen Demand (COD). researchgate.net The addition of H₂O₂ enhances the degradation rate by promoting the formation of hydroxyl radicals. researchgate.net

These findings suggest that Apalcillin would be susceptible to degradation by these powerful oxidative methods, which target the core structure of the antibiotic.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is the most significant abiotic degradation pathway for β-lactam antibiotics like Apalcillin. The strained four-membered β-lactam ring is inherently unstable in aqueous environments and susceptible to cleavage.

The rate and products of hydrolysis are highly dependent on pH:

Alkaline Hydrolysis : Under alkaline conditions, the β-lactam ring of penicillins undergoes nucleophilic attack by a hydroxide (B78521) ion. researchgate.net This process involves a BAC2 mechanism, leading to the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond, which is the rate-limiting step. researchgate.net For Apalcillin, hydrolysis in an aqueous sodium hydroxide solution yields Apalcillin-penicilloic acid. nii.ac.jp

Acidic Hydrolysis : In acidic conditions, degradation proceeds through a unimolecular A-1 type mechanism. researchgate.net This involves the protonation of the nitrogen atom in the β-lactam ring, followed by the opening of the ring and subsequent addition of a water molecule. researchgate.net Studies on Apalcillin sodium show that it degrades into Apalcillin-penilloic acid in acidic solutions. nii.ac.jp

The instability of the β-lactam ring is a primary factor in the degradation of Apalcillin in aqueous environments. google.com

Chemical Oxidation Processes

Pathways for Biotic Degradation

Biotic degradation involves the transformation of Apalcillin by living organisms, primarily microorganisms. This is a key process in wastewater treatment plants and natural ecosystems.

Activated sludge systems in wastewater treatment plants (WWTPs) contain a high concentration of diverse microorganisms and are a critical point for the removal of pharmaceuticals. However, for many penicillins, biodegradation is not the primary removal mechanism.

Studies investigating a range of antibiotics in activated sludge found that ampicillin was mainly removed by adsorption onto the sludge biomass rather than by biodegradation. nih.gov Volatilization and hydrolysis were considered negligible removal routes within the timeframe of these studies. nih.gov Given the structural and chemical similarity between Apalcillin and ampicillin, it is highly probable that Apalcillin also has a low biodegradation rate in conventional activated sludge systems, with adsorption being the dominant removal pathway. While some bacteria in activated sludge may have the potential to degrade antibiotics, for many penicillins, the rate is slow. frontiersin.orgdergipark.org.tr

| Pathway Type | Specific Process | Key Mechanisms & Findings | Primary Degradation Products |

|---|---|---|---|

| Abiotic | Photodegradation | Breakdown by UV light, enhanced in alkaline conditions. Inferred from ampicillin studies. nih.gov | Various photoproducts |

| Chemical Oxidation (AOPs) | Attack by hydroxyl radicals (•OH) generated by UV/H₂O₂, O₃, or sono-photo-Fenton processes. arakmu.ac.irnih.govresearchgate.net | Mineralized products (e.g., CO₂) and smaller organic acids. nih.gov | |

| Hydrolysis | Cleavage of the β-lactam ring, accelerated in acidic or alkaline pH. researchgate.net | Apalcillin-penicilloic acid (alkaline), Apalcillin-penilloic acid (acidic). nii.ac.jp | |

| Biotic | Microbial Degradation | Low biodegradation in activated sludge; primary removal is via adsorption to sludge. nih.gov | Apalcillin-penicilloic acid (via β-lactamase enzymes). nih.gov |

The primary degradation products of Apalcillin result from the hydrolytic cleavage of its β-lactam ring.

Apalcillin-penicilloic acid : This is the major degradation product formed through both abiotic hydrolysis (especially in neutral to alkaline conditions) and biotic degradation. nii.ac.jpnih.gov In biological systems, bacteria that are resistant to β-lactam antibiotics often produce β-lactamase enzymes. nih.gov These enzymes catalytically hydrolyze the amide bond in the β-lactam ring, converting Apalcillin into the inactive Apalcillin-penicilloic acid. nih.govnih.gov This product is characterized by the opening of the four-membered ring to form a dicarboxylic acid derivative, which lacks antibacterial activity. nih.gov The formation of penicilloic acid from ampicillin is well-documented, showing it as the first and primary degradation product. nih.govresearchgate.net

Apalcillin-penilloic acid : This product is formed under acidic conditions. nii.ac.jp The mechanism for related penicillins involves further rearrangement and decarboxylation following the initial ring opening. nih.govresearchgate.net

Microbial Nitrification and Chemical Oxygen Demand (COD) Degradation

The presence of antibiotics like Apalcillin(1-) in wastewater and natural environments can significantly interfere with crucial microbial processes, including nitrification. Nitrification is the two-step biological oxidation of ammonia (B1221849) to nitrate, carried out by specialized groups of microorganisms. epa.govnih.govnih.gov The first step, the oxidation of ammonia to nitrite (B80452), is performed by ammonia-oxidizing bacteria (AOB) and archaea (AOA). nih.govfrontiersin.org The second step, the oxidation of nitrite to nitrate, is carried out by nitrite-oxidizing bacteria (NOB). nih.gov

The introduction of antibiotics into systems where nitrification occurs can inhibit the activity and growth of these microbial communities. For instance, studies on biofilters subjected to a mix of antibiotics have shown a dramatic drop in ammonium (B1175870) oxidation efficiency, from 50% down to 5%. frontiersin.org This inhibition was directly linked to a significant decrease in the population of key nitrifying bacteria, such as Nitrosomonas, which saw its relative abundance in the bacterial community fall from 40% to 3% after antibiotic exposure. frontiersin.org While specific studies on Apalcillin(1-) are limited, as a beta-lactam antibiotic, it can be expected to exert similar pressures on these sensitive microbial populations, potentially disrupting the nitrogen cycle in affected ecosystems.

Table 1: Effect of Antibiotic Mixture on Partial-Nitrification Biofilter Performance

This table illustrates the impact of a continuous antibiotic load on key nitrification parameters and microbial populations. Data is derived from research on a mix of antibiotics including azithromycin, norfloxacin, trimethoprim, and sulfamethoxazole (B1682508) and is considered indicative of potential effects from potent antibiotics like Apalcillin(1-).

| Parameter | Before Antibiotic Addition | After Antibiotic Addition | Percent Change |

| Ammonium Oxidation Efficiency | 50% | 5% | -90% |

| Nitrosomonas Relative Abundance | 40% | 3% | -92.5% |

| Total Biomass Concentration | >80% decrease | ||

| amoA Gene Expression | -98.25% | ||

| hao Gene Expression | -99.21% |

Factors Influencing Degradation (e.g., pH, presence of bivalent ions)

The stability and degradation rate of Apalcillin(1-), like other penicillin-class antibiotics, are highly dependent on environmental conditions, particularly pH and the presence of metal ions. scielo.brnih.gov

The pH of the aqueous environment is a primary driver of the hydrolytic degradation of the beta-lactam ring, which is the core structural feature of penicillin antibiotics. nih.gov Studies on penicillin degradation under hydrothermal treatment show that both acidic and alkaline conditions significantly accelerate breakdown compared to neutral conditions. nih.gov For example, at 100°C, penicillin is completely degraded within 20 minutes at a pH of 4, whereas at a neutral pH of 7, the degradation rate is substantially slower. nih.gov Alkaline conditions (pH 10) are also more effective for degradation than neutral pH. nih.gov This suggests that the environmental persistence of Apalcillin(1-) will vary considerably depending on the pH of the surrounding water or soil.

Table 2: Effect of pH and Temperature on Penicillin Degradation Rate Constant (k)

This table shows the pseudo-first-order degradation rate constants (k, min⁻¹) for penicillin at various pH values and temperatures, highlighting that degradation is favored in acidic and alkaline conditions over neutral ones. This trend is expected to be similar for Apalcillin(1-).

| Temperature | k at pH 4 | k at pH 7 | k at pH 10 |

| 80 °C | 0.0528 | 0.0016 | 0.0151 |

| 90 °C | 0.0887 | 0.0024 | 0.0287 |

| 100 °C | 0.1603 | 0.0039 | 0.0485 |

The presence of bivalent metal ions can also catalyze the degradation of penicillins. nih.gov Research investigating the effects of various metal ions (Mn²⁺, Fe²⁺, Cu²⁺, and Zn²⁺) found that zinc ions (Zn²⁺) had the most significant catalytic effect on penicillin degradation. nih.gov The addition of just 5 mg·L⁻¹ of Zn²⁺ at a neutral pH resulted in a 100% degradation rate after 60 minutes of hydrothermal treatment. nih.gov This catalytic effect is attributed to the ability of ions like Zn²⁺ to coordinate with the antibiotic molecule, facilitating the cleavage of the beta-lactam ring. nih.gov The presence of such ions in industrial wastewater or certain natural sediments could therefore accelerate the natural attenuation of Apalcillin(1-).

Environmental Monitoring of Apalcillin(1-) and its Degradation Products

Effective environmental monitoring is essential to understand the prevalence and fate of antibiotics like Apalcillin(1-). However, a major challenge is the lack of standardized experimental protocols for the analysis of antibiotics and their various transformation products in environmental matrices. nih.gov The parent antibiotic often degrades rapidly, leading to the formation of various degradation products (DPs) that may also have biological activity or serve as indicators of initial contamination. nih.govmdpi.com

Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for detecting and quantifying antibiotics and their DPs in environmental samples. nih.govmdpi.com These powerful techniques allow for the simultaneous analysis of multiple compounds at very low concentrations. nih.gov

Monitoring studies for related penicillin antibiotics, such as amoxicillin (B794), have successfully identified and quantified several key degradation products in wastewater and groundwater. nih.gov These products form through the hydrolysis of the beta-lactam ring and subsequent molecular rearrangements. Common DPs include penicilloic acids and diketopiperazines. nih.govmdpi.com For example, amoxicillin penicilloic acid (ADP1/2) has been detected at concentrations of several micrograms per liter in secondary effluent, while amoxicillin 2',5'-diketopiperazine (ADP8/9) was found at 0.5 µg·L⁻¹ in effluent and 0.03 µg·L⁻¹ in groundwater. nih.gov The detection of these DPs, which can be more stable than the parent compound, is a crucial component of a comprehensive environmental risk assessment. mdpi.com Given its structural similarity, Apalcillin(1-) is expected to form analogous degradation products.

Table 3: Degradation Products of Amoxicillin Detected in Environmental Water Samples

This table lists common degradation products (DPs) of the related antibiotic amoxicillin and their detected concentrations in environmental waters. Similar degradation products would be anticipated during the environmental monitoring of Apalcillin(1-).

| Degradation Product | Abbreviation | Concentration in Secondary Effluent (µg·L⁻¹) | Concentration in Groundwater (µg·L⁻¹) |

| Amoxicillin Penicilloic Acid | ADP1/2 | Several µg·L⁻¹ | Not Detected |

| Amoxicillin Penilloic Acid | ADP4/5 | 0.15 | Not Detected |

| Phenol Hydroxypyrazine | ADP6 | Detected, Not Quantified | Not Detected |

| Amoxicillin 2',5'-Diketopiperazine | ADP8/9 | 0.5 | 0.03 |

Q & A

Q. What are the standard experimental protocols for synthesizing Apalcillin(1-) to ensure reproducibility?

To ensure reproducibility, researchers must document synthesis protocols in exhaustive detail. This includes:

- Reaction conditions (temperature, solvent purity, stoichiometry).

- Characterization methods (NMR, HPLC, mass spectrometry) with instrument specifications .

- Batch-specific data (yield, purity metrics) and cross-referencing with established methods for known compounds .

- Inclusion of negative controls and replication across independent labs to validate consistency . Methodological Tip: Follow guidelines for "Experimental" sections in journals, which mandate explicit procedural descriptions to enable replication .

Q. How should researchers characterize the purity and identity of Apalcillin(1-)?

Purity and identity verification require a multi-modal approach:

- Spectral analysis : Compare NMR/IR peaks with reference spectra for functional groups and stereochemistry .

- Elemental analysis : Confirm empirical formula compliance (±0.4% tolerance) .

- Chromatographic methods : Use HPLC or GC to quantify impurities (<1% threshold for pharmaceutical-grade compounds) . Note: For novel derivatives, include X-ray crystallography or advanced mass fragmentation patterns to resolve structural ambiguities .

Advanced Research Questions

Q. How can contradictory results in Apalcillin(1-)’s pharmacological activity be systematically resolved?

Contradictions often arise from variability in experimental design or biological models. Address them by:

- Principal contradiction analysis : Identify the dominant factor (e.g., assay type, cell line differences) influencing outcomes .

- Meta-analysis : Pool data from independent studies to detect trends obscured by small sample sizes .

- Iterative validation : Re-test under standardized conditions (e.g., uniform dosing, pharmacokinetic models) to isolate confounding variables . Framework Application: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What computational strategies enhance the prediction of Apalcillin(1-)’s target interactions?

Integrate computational and empirical data through:

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with β-lactamase enzymes, cross-validated with experimental IC₅₀ values .

- MD simulations : Analyze stability of drug-target complexes over nanosecond timescales to identify transient binding sites .

- QSAR models : Corrogate structural features (e.g., side-chain hydrophobicity) with antimicrobial efficacy to guide synthetic modifications . Best Practice: Validate predictions with in vitro assays and report statistical confidence intervals (e.g., 95% CI for docking scores) .

Q. How can researchers optimize Apalcillin(1-)’s stability under physiological conditions?

Stability optimization involves:

- pH profiling : Test degradation kinetics in simulated gastric/intestinal fluids to identify labile functional groups .

- Excipient screening : Use thermal gravimetric analysis (TGA) to assess compatibility with stabilizers (e.g., cyclodextrins) .

- Accelerated aging studies : Apply the Arrhenius equation to extrapolate shelf-life from high-temperature stability data . Data Interpretation: Use principal component analysis (PCA) to distinguish degradation pathways and prioritize molecular redesign .

Methodological Guidelines

- Experimental Replication : Document protocols with granular detail (e.g., solvent lot numbers, humidity controls) to mitigate batch-to-batch variability .

- Data Transparency : Archive raw spectra, chromatograms, and statistical code as supplementary materials for peer review .

- Ethical Reporting : Disclose conflicts of interest and funding sources that may influence data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products